molecular formula C12H14O4 B1380924 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid CAS No. 882500-52-9

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid

Cat. No.: B1380924
CAS No.: 882500-52-9
M. Wt: 222.24 g/mol
InChI Key: RCYOYAJXIRTEDK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-(tert-Butyl)” and “5-formyl” parts suggest substitutions at the 3rd and 5th positions of the benzoic acid structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation for attaching the tert-butyl group and formylation for attaching the formyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the tert-butyl group, formyl group, and hydroxy group attached at the 3rd, 5th, and 4th positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing formyl group. The presence of the hydroxy group could make it a potential site for reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bismuth-Based Cyclic Synthesis : This compound can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves the creation of oxyaryl dianion and oxyarylcarboxy dianion intermediates and exhibits reactions like decarboxylation with I2 and reaction with trimethylsilyl chloride (Kindra & Evans, 2014).

  • Synthesis from 2,6-di-tert-butyl-4-methylphenol : It can be synthesized in an overall yield of 63.7% by oxidizing 3,5-di-tert-butyl-4-hydroxy- benzaldehyde, which is prepared from 2,6-di-tert-butyl-4-methylphenol and bromine (Yi, 2003).

  • Fluorescent Chemosensors : Imidazole derivatives of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid are used as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds show fluorescence quenching and singlet state life time decrease in the presence of CN- ions (Emandi, Flanagan, & Senge, 2018).

  • Synthesis of Hindered Phenolic Esters : This compound is used in the synthesis of hindered phenolic esters, which are important in pharmaceutical and chemical industries. The process involves esterification over ion-exchange resins and has applications in creating compounds with antioxidant properties (Gao et al., 2014).

  • Polyolefin Elastomer Grafting : Monomeric antioxidants synthesized from esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid are used in polyolefin elastomer grafting. This improves the thermal stability and antioxidative properties of the polymer (Manteghi, Ahmadi, & Arabi, 2016).

  • Synthesis of Anticancer Drug Intermediates : This compound is also involved in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, which has applications in cancer therapeutics (Zhang et al., 2022).

  • Cytotoxicity Studies : Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates, derivatives of this compound, have been synthesized and studied for their cytotoxicity against human tumor cell lines, indicating potential applications in cancer research (Ding, Liu, Tian, & Quan, 2012).

  • Photolysis and Antioxidant Properties : N-substituted amides of salicylic acid, derivatives of this compound, have been studied for their photolysis and antioxidant properties. These studies contribute to understanding the photochemical behavior and potential antioxidant applications of these compounds (Storozhok & Medyanik, 2018).

  • Photochemistry Studies : The photochemistry of N-substituted salicylic acid amides, related to this compound, has been investigated to understand their behavior under UV irradiation and potential applications in photoprotection or photodynamic therapy (Pozdnyakov et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.

Mode of Action

It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.

Biochemical Pathways

Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that this compound might also influence oxidative stress pathways.

Pharmacokinetics

A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that this compound might also undergo similar metabolic transformations, which could impact its bioavailability.

Result of Action

Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that this compound might also have beneficial effects at the cellular level.

Action Environment

A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of this compound might also be influenced by environmental factors such as pH and the presence of other chemicals.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on its efficacy and safety in biological systems .

Properties

IUPAC Name

3-tert-butyl-5-formyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYOYAJXIRTEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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